2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and an acetamide moiety at position 2. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Structurally, the trifluoromethyl (-CF₃) group contributes to electron-withdrawing effects, which may stabilize the thiadiazole ring and modulate intermolecular interactions. The compound’s molecular formula is C₁₁H₈F₃N₃OS₂, with a molecular weight of 337.7 g/mol .
Properties
IUPAC Name |
2-phenylsulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS2/c12-11(13,14)9-16-17-10(20-9)15-8(18)6-19-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUDTNUSWWODJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure
The chemical structure of 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can be represented as follows:
Research indicates that compounds in the thiadiazole class can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism involves the modulation of various cellular pathways that lead to cell cycle arrest and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer properties of 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide against several cancer cell lines. Notably:
- In vitro studies showed significant cytotoxic effects against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines.
- The compound demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin.
Table 1: Cytotoxic Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 | 9.6 | Caspase activation |
| MCF7 | 0.28 | G2/M phase arrest |
| SKNMC | 15.6 | Apoptosis induction |
Case Studies
A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives, including our compound of interest. The findings revealed:
- Compound 4b (3-Cl) and Compound 4c (4-Cl) were particularly effective in activating caspases 3 and 9 in MCF7 cells, indicating a strong potential for inducing apoptosis.
- The presence of trifluoromethyl groups significantly enhanced the cytotoxicity compared to other analogs without such substitutions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity.
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increased potency |
| Para-substituted phenyl | Enhanced apoptosis |
| Acetamide linker | Improved solubility |
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Sulfanyl vs. Oxygen Linkages : Flufenacet, a commercial herbicide, replaces the sulfanyl (-S-) group with an oxygen (-O-) linkage, enhancing hydrolytic stability and agrochemical efficacy .
- Phenyl vs. Chlorophenyl Groups : Chlorine substitution (e.g., 4-chlorobenzyl in ) increases molecular polarity and may improve antimicrobial activity .
Anticancer Potential
Herbicidal Activity
- Flufenacet : A potent herbicide targeting grass weeds, with a tolerance established at 0.05 ppm in crops like corn and soybeans. Its trifluoromethyl-thiadiazole core is critical for binding to very-long-chain fatty acid (VLCFA) elongases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
